molecular formula C11H12I3NO2 B1672083 Iopanoic acid CAS No. 96-83-3

Iopanoic acid

Cat. No. B1672083
Key on ui cas rn: 96-83-3
M. Wt: 570.93 g/mol
InChI Key: OIRFJRBSRORBCM-UHFFFAOYSA-N
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Patent
US05484584

Procedure details

2 g (3.5 mmol) of iopanoic acid was dissolved in 50 ml absolute ethanol, and 0.4 ml (5,25 mmol) thionyl chloride was added. The reaction was refluxed for 3 hours. After cooling, the reaction mixture was evaporated and reconstituted in 100 ml methylene chloride. The organic mixture was washed twice with 25 ml 5% NaOH and twice with 25 ml water. The methylene chloride layer was dried over MgSO4 and evaporated to dryness, yielding 1.73 g of ethyliopanoate (82.4%). The structure was provided by 1H nuclear magnetic resonance and mass spectrometry (M+ 599). The radioisotope exchange reaction was carried out using a known procedure with some modification (Zupon, et al., 1983; Kroschwitz, 1989). Briefly, 10 mg of the ester and 0.3 ml of tetrahydrofuran were placed in a vial and treated with 1.6 mCi of [131I]sodium iodide (in 100 μl of 0.1M sodium borate buffer). Pivalic acid (25 mg) was then added. The reaction vial was sealed and heated at 150° C. for 1.5 hours. The vial was cooled and the ethyliopanoate reconstituted in methylene chloride (0.1 ml) and chromatographed on a silica gel column with methylene chloride/methanol (9:1) as the eluent. This yielded 0.54 mCi ethyliopanoate (34%). Radiochemical purity was determined by co-chromatography on a silica gel plate eluted with methylene chloride methanol (9:1); unlabeled ester served as the standard, with a retardation factor of 0.80.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
10 mg
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
[131I]sodium iodide
Quantity
100 μL
Type
reactant
Reaction Step Five
Quantity
25 mg
Type
reactant
Reaction Step Six
Quantity
0.1 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([C:15]([OH:17])=[O:16])[CH2:4][C:5]1[C:6]([I:14])=[CH:7][C:8]([I:13])=[C:9]([NH2:12])[C:10]=1[I:11].S(Cl)(Cl)=O.O1CC[CH2:24][CH2:23]1.C(O)(=O)C(C)(C)C>C(O)C.C(Cl)Cl>[CH3:1][CH2:2][CH:3]([C:15]([O:17][CH2:23][CH3:24])=[O:16])[CH2:4][C:5]1[C:6]([I:14])=[CH:7][C:8]([I:13])=[C:9]([NH2:12])[C:10]=1[I:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CCC(CC=1C(=CC(=C(C1I)N)I)I)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ester
Quantity
10 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
[131I]sodium iodide
Quantity
100 μL
Type
reactant
Smiles
Step Six
Name
Quantity
25 mg
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Step Seven
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
WASH
Type
WASH
Details
The organic mixture was washed twice with 25 ml 5% NaOH and twice with 25 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
yielding 1.73 g of ethyliopanoate (82.4%)
CUSTOM
Type
CUSTOM
Details
The structure was provided by 1H nuclear magnetic resonance and mass spectrometry (M+ 599)
CUSTOM
Type
CUSTOM
Details
The radioisotope exchange reaction
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The vial was cooled
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column with methylene chloride/methanol (9:1) as the eluent
WASH
Type
WASH
Details
eluted with methylene chloride methanol (9:1)

Outcomes

Product
Name
Type
Smiles
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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